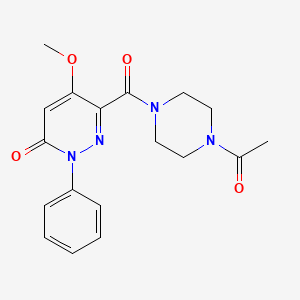

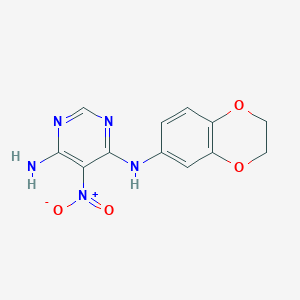

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

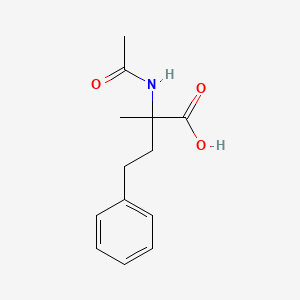

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a compound that has a molecular weight of 221.25 . It is a solid form . Another compound, “N-[n-Pentyl-(2,3-dihydro-1,4-benzodioxin-6-yl)]benzenesulfonamide”, is a brown powder with a molecular weight of 361.5 g/mol .

Molecular Structure Analysis

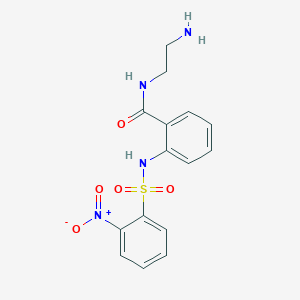

In the compound “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide”, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical and Chemical Properties Analysis

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a solid form . Another compound, “N-[n-Pentyl-(2,3-dihydro-1,4-benzodioxin-6-yl)]benzenesulfonamide”, is a brown powder with a molecular weight of 361.5 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

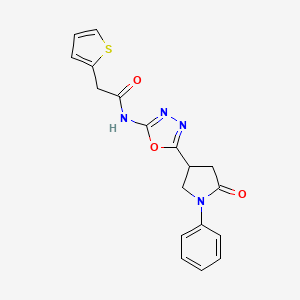

Antifolate and Antitumor Agents : Compounds derived from 2,4-diamino-5-aryl-6-ethylpyrimidines, similar in core structure to the queried compound, have been synthesized and evaluated for their inhibitory activity against enzymes like dihydrofolate reductase from various organisms, showcasing significant antitumor activity. These findings suggest potential applications in designing novel antifolate agents for therapeutic use (Robson et al., 1997).

Antiproliferative Activity : The synthesis of 2,6-diamino-9-benzyl-9-deazapurine and related compounds demonstrates the antiproliferative properties against various cancer cell lines, indicating the potential for developing new anticancer drugs based on nitropyrimidine derivatives (Otmar et al., 2004).

Material Science and Organic Synthesis

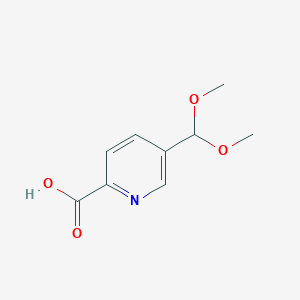

Polyimides Synthesis : The creation of novel polyimides derived from aromatic diamines containing pyridine units highlights the importance of such compounds in developing materials with excellent thermal stability and mechanical properties. This research domain could benefit from exploring the reactivity and incorporation of compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine into polymeric chains (Zhang et al., 2005).

Synthesis of Heterocyclic Compounds : Nitroepoxides, which share a functional resemblance with the nitro group in the queried compound, have been utilized to synthesize a variety of 1,4-diamino heterocycles efficiently. This application underscores the potential of nitropyrimidine derivatives in constructing bioactive heterocyclic frameworks (Vidal-Albalat et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

4-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(15-6-14-11)16-7-1-2-8-9(5-7)21-4-3-20-8/h1-2,5-6H,3-4H2,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFNGYIAKAWZGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC(=C3[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)

![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)

![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)

![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2861649.png)